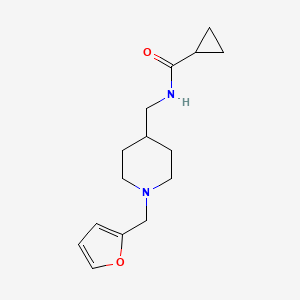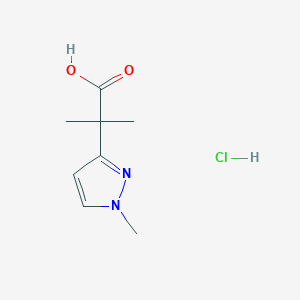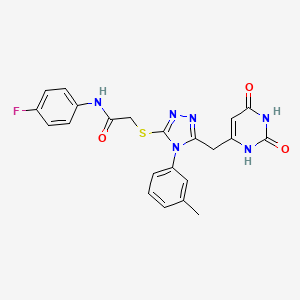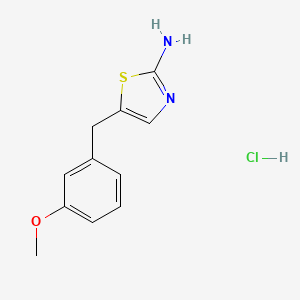
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
PET Imaging for Neuroinflammation
Positron Emission Tomography (PET) imaging techniques have been developed for the noninvasive imaging of reactive microglia and disease-associated microglia, which are key to understanding neuroinflammation in neuropsychiatric disorders. Compounds like [11C]CPPC, which shares a similar chemical motif with furan and piperidine groups, have been utilized for imaging macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. This technique is valuable for the study of neuroinflammation involved in traumatic brain injury, demyelinating disease, Alzheimer's disease (AD), and Parkinson’s disease, aiding in the development of new therapeutics (Horti et al., 2019).
Neurodegenerative Disease Research
Further research into neurodegenerative diseases such as Alzheimer’s Disease (AD) has led to the development of compounds like [18F]1 for PET imaging of CSF1R, highlighting the role of activated microglia in these conditions. The specificity of such compounds for CSF1R suggests potential applications in understanding the mechanisms of neuroinflammation and neurodegeneration, potentially guiding therapeutic development (Lee et al., 2022).
Antidepressant and Anxiolytic Activity Studies
Compounds containing furan and piperazine derivatives have been investigated for their antidepressant and anxiolytic activities. Novel derivatives synthesized for these purposes have shown significant activity, suggesting potential applications in the development of new treatments for mood disorders. The structural similarity to N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanecarboxamide implies the possibility of exploring similar compounds for these applications (Kumar et al., 2017).
Analytical and Spectral Studies
Analytical and spectral studies of compounds containing furan rings, such as Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, have led to the development of new synthetic methods and the characterization of metal complexes. These studies provide insights into the chelating properties of furan-containing ligands and their potential applications in developing antimicrobial agents (Patel, 2020).
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c18-15(13-3-4-13)16-10-12-5-7-17(8-6-12)11-14-2-1-9-19-14/h1-2,9,12-13H,3-8,10-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXWTKHVLQINNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide](/img/structure/B2435230.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide](/img/no-structure.png)
![3-[2-(3-nitrobenzoyl)imino-4-phenyl-1,3-thiazol-3-yl]benzoic Acid](/img/structure/B2435235.png)
![N-(2,4-dimethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2435236.png)
![3-{[2-(4-bromophenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2435237.png)
![Ethyl ({3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2435239.png)
![2-([1,1'-Biphenyl]-4-yl)-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2435240.png)
![(2-(3-chlorophenyl)-4-((4-fluorobenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2435243.png)
![N-(3-hydroxypropyl)-4-({[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}methyl)benzamide](/img/structure/B2435244.png)
![N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2435246.png)

![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2435248.png)
